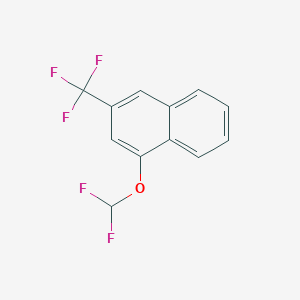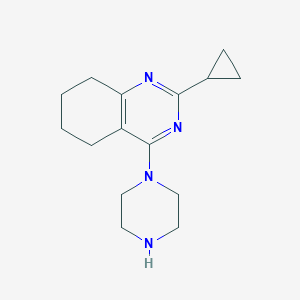![molecular formula C17H12ClN B11855791 4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline CAS No. 5464-25-5](/img/structure/B11855791.png)
4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chlorostyryl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorostyryl)quinoline typically involves the reaction of 2-chlorobenzaldehyde with 2-aminobenzylamine under basic conditions to form the intermediate Schiff base. This intermediate then undergoes cyclization to form the quinoline ring. The reaction is usually carried out in the presence of a catalyst such as palladium or copper salts .
Industrial Production Methods: Industrial production of 4-(2-Chlorostyryl)quinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Chlorostyryl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the chlorostyryl group to a styryl group.
Substitution: The chlorine atom in the chlorostyryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used for substitution reactions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Styrylquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Chlorostyryl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Chlorostyryl)quinoline involves its interaction with various molecular targets:
DNA Binding: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It can inhibit enzymes involved in DNA replication and repair, leading to cell death.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound with a wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline scaffold.
Quinoline N-oxide: An oxidized derivative with different chemical properties
Uniqueness: This structural modification allows for the development of novel derivatives with improved biological activities and reduced toxicity .
Propriétés
Numéro CAS |
5464-25-5 |
|---|---|
Formule moléculaire |
C17H12ClN |
Poids moléculaire |
265.7 g/mol |
Nom IUPAC |
4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline |
InChI |
InChI=1S/C17H12ClN/c18-16-7-3-1-5-14(16)10-9-13-11-12-19-17-8-4-2-6-15(13)17/h1-12H/b10-9+ |
Clé InChI |
DVQQCTSFLJNTCY-MDZDMXLPSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/C2=CC=NC3=CC=CC=C23)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


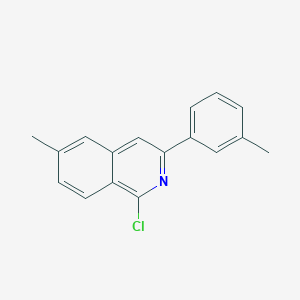
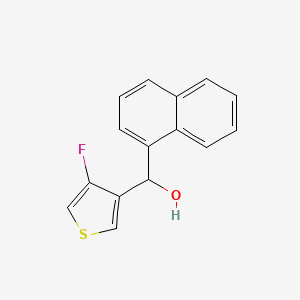

![2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B11855751.png)

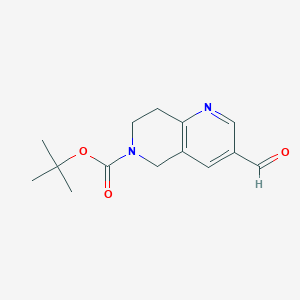


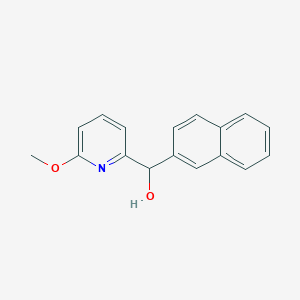
![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11855775.png)
